

Application Notes and Protocols for Detecting TYK2 Phosphorylation via Western Blot

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in cytokine signaling pathways that are essential for immune regulation.[1][3] TYK2 is associated with the intracellular domains of various cytokine receptors, including those for interleukins (IL-6, IL-10, IL-12, IL-23) and type I interferons (IFNs).[1][4][5] Upon cytokine binding, TYK2 undergoes autophosphorylation and subsequently phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. [1][3] This activation cascade is critical for both innate and adaptive immunity.[4] Dysregulation of TYK2 signaling has been implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention.[1]

This document provides a detailed protocol for the detection of TYK2 phosphorylation using Western blotting, a common technique for assessing protein activation.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling cascades. Upon ligand binding to its receptor, TYK2, in conjunction with other JAK family members (like JAK1 or JAK2), becomes activated through phosphorylation. Activated TYK2 then phosphorylates specific tyrosine residues on the cytokine receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by TYK2 and other JAKs,

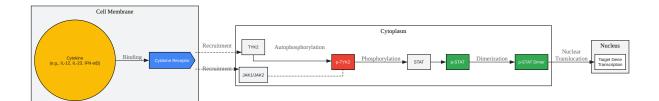




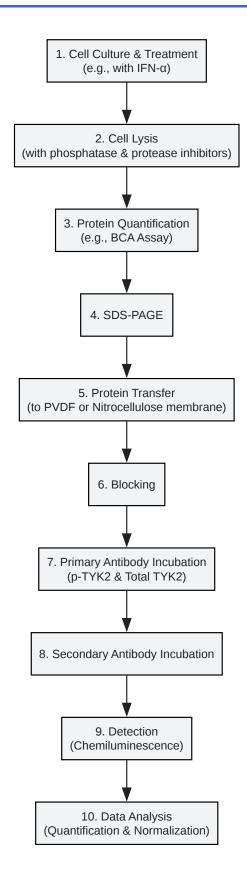


leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in immune responses.[2][3]









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